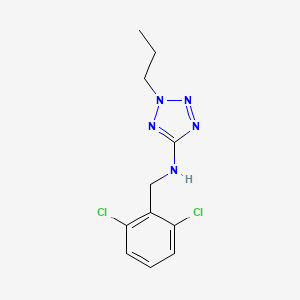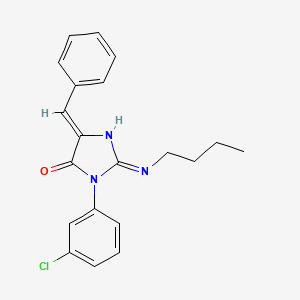![molecular formula C19H23NO5S B13377450 4-{[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377450.png)
4-{[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoic acid moiety linked to a sulfonamide group, which is further substituted with a tert-butyl and ethoxy group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-tert-butyl-4-ethoxyaniline and 4-aminobenzoic acid.
Sulfonylation: The 3-tert-butyl-4-ethoxyaniline undergoes sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This step forms the sulfonamide intermediate.
Coupling Reaction: The sulfonamide intermediate is then coupled with 4-aminobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Purification Techniques: Utilizing recrystallization, chromatography, or other purification methods to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-{[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Wirkmechanismus
The mechanism of action of 4-{[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylbenzoic acid: Similar structure but lacks the sulfonamide group.
4-ethoxybenzenesulfonamide: Similar sulfonamide group but lacks the benzoic acid moiety.
Uniqueness
4-{[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C19H23NO5S |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
4-[(3-tert-butyl-4-ethoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C19H23NO5S/c1-5-25-17-11-10-15(12-16(17)19(2,3)4)26(23,24)20-14-8-6-13(7-9-14)18(21)22/h6-12,20H,5H2,1-4H3,(H,21,22) |
InChI-Schlüssel |
AKYWBPSVPADNBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Methylamino)-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidine-2-thiol](/img/structure/B13377379.png)
![3-(1-Adamantylcarbonyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B13377391.png)
methyl]benzenesulfonamide](/img/structure/B13377392.png)
![3-[(2,4-dichlorophenyl)(4-hydroxy-6-methyl-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-6-methyl-2H-chromen-2-one](/img/structure/B13377395.png)
![1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)ethanolate](/img/structure/B13377397.png)
![1-Adamantyl({[4-(3,3-dimethyl-1-triazenyl)phenyl]sulfonyl}imino)methanolate](/img/structure/B13377403.png)

![7-Aminopyrimido[4,5-c]pyridazin-5-ol](/img/structure/B13377414.png)
![N-{4-[(5-amino-1H-inden-1-ylidene)methyl]phenyl}-N,N-dimethylamine](/img/structure/B13377424.png)
![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B13377425.png)

![5,7-Dibromo-2-hydroxy-3-[3-(3-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B13377439.png)
![3-(3-Methoxyphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377444.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-[(2-oxopropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B13377455.png)
